molecular formula C97H175N39O25 B069395 Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys CAS No. 172998-24-2

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

Cat. No.: B069395
CAS No.: 172998-24-2
M. Wt: 2287.7 g/mol
InChI Key: LWUHOMXMYZUNOI-SJQMMDBASA-N
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Description

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys, also known as this compound, is a useful research compound. Its molecular formula is C97H175N39O25 and its molecular weight is 2287.7 g/mol. The purity is usually 95%.
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Biological Activity

The peptide sequence Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys is composed of 22 amino acids and exhibits a range of biological activities. This article explores its potential functions, mechanisms, and relevant research findings.

Overview of Biological Activities

Bioactive peptides like the one have been shown to possess various biological activities, including:

  • Antimicrobial Effects : Many peptides exhibit the ability to inhibit the growth of bacteria and fungi.
  • Antioxidant Properties : They can scavenge free radicals, thus protecting cells from oxidative stress.
  • Immunomodulatory Functions : Some peptides can modulate immune responses.
  • Antihypertensive Effects : Certain sequences have been linked to the inhibition of angiotensin-converting enzyme (ACE), leading to lower blood pressure.

Structural Characteristics

The sequence contains several key amino acids that influence its biological activity:

Amino AcidPositionProperties
Thr1Polar, hydrophilic
Arg2, 5, 13, 16Basic, positively charged
Ser3, 4Polar, can form hydrogen bonds
Ala6Non-polar, hydrophobic
Gly7, 11Small, flexible
Leu8, 14, 15Non-polar, hydrophobic
Gln9Polar, can form hydrogen bonds
Phe10Non-polar, aromatic
Pro11Unique cyclic structure
Val12Non-polar, branched chain
His14Basic, can act as proton donor/acceptor
Lys22Basic, positively charged
  • Antimicrobial Activity : The presence of multiple arginine residues may enhance the peptide's ability to disrupt microbial membranes. Studies indicate that cationic peptides interact with negatively charged bacterial membranes, leading to cell lysis .
  • Antioxidant Activity : The sequence's polar and non-polar amino acids contribute to its ability to neutralize reactive oxygen species (ROS), potentially through electron donation or chelation of metal ions .
  • ACE Inhibition : Peptides rich in basic amino acids like arginine and lysine have been shown to inhibit ACE activity effectively. This inhibition can lead to vasodilation and reduced blood pressure .

Research Findings and Case Studies

A variety of studies have investigated the biological activities of similar peptides:

  • Antimicrobial Studies : A peptide derived from marine sources demonstrated significant antimicrobial activity against various pathogens. It was noted that the structural features akin to those in Thr-Arg-Ser series were crucial for their efficacy .
  • Antioxidative Effects : Research on peptides from dairy proteins indicated that sequences similar to Thr-Arg-Ser exhibited strong antioxidative properties in vitro. These peptides were effective in reducing oxidative stress markers in cultured cells .
  • Cardiovascular Benefits : A study on peptide mixtures containing sequences with high arginine content showed a marked reduction in systolic blood pressure in hypertensive rats. This suggests a potential application for cardiovascular health .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHOMXMYZUNOI-SJQMMDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H175N39O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169487
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172998-24-2
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172998242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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